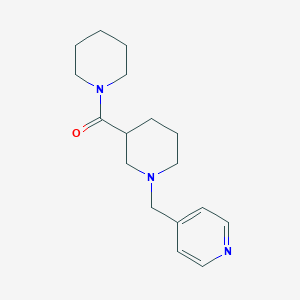![molecular formula C18H33N3O B247435 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol is not fully understood. However, it is believed to act as a GABAA receptor agonist, which leads to the inhibition of neurotransmitter release and the subsequent reduction of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol are primarily related to its effects on the central nervous system. It has been shown to have sedative, anxiolytic, and antipsychotic effects. Additionally, it has been shown to have muscle relaxant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol is its potential use as a research tool in the study of various neurological disorders. However, one of the limitations of this compound is its potential for toxicity, which must be carefully considered in lab experiments.
Orientations Futures
There are several potential future directions for research on 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol. These include further investigation of its mechanism of action, as well as its potential use in the treatment of various neurological disorders. Additionally, there is potential for the development of new analogs of this compound with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol involves a series of chemical reactions. The first step involves the reaction of 1,4-diazabicyclo[2.2.2]octane and 4-chlorobutyronitrile to form 4-(1-bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazine. This intermediate is then reacted with ethylene oxide to produce the final product, 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol.
Applications De Recherche Scientifique
2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol has been extensively studied for its potential applications in various fields of research. It has been shown to have promising effects in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. Additionally, it has been investigated for its potential use as a sedative and anesthetic agent.
Propriétés
Formule moléculaire |
C18H33N3O |
|---|---|
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
2-[4-[1-(3-bicyclo[2.2.1]heptanyl)piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H33N3O/c22-12-11-19-7-9-20(10-8-19)17-3-5-21(6-4-17)18-14-15-1-2-16(18)13-15/h15-18,22H,1-14H2 |
Clé InChI |
QYNZLWAIULROHW-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2N3CCC(CC3)N4CCN(CC4)CCO |
SMILES canonique |
C1CC2CC1CC2N3CCC(CC3)N4CCN(CC4)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)

![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)

![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)
![1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B247378.png)